Polyoxamic acid

Description

Structure

3D Structure

Properties

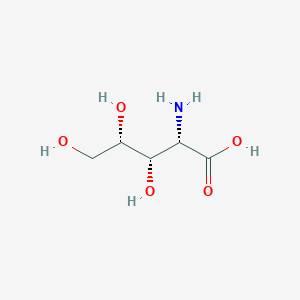

Molecular Formula |

C5H11NO5 |

|---|---|

Molecular Weight |

165.14 g/mol |

IUPAC Name |

(2S,3S,4S)-2-amino-3,4,5-trihydroxypentanoic acid |

InChI |

InChI=1S/C5H11NO5/c6-3(5(10)11)4(9)2(8)1-7/h2-4,7-9H,1,6H2,(H,10,11)/t2-,3-,4+/m0/s1 |

InChI Key |

LYCRDZDACLCUCZ-YVZJFKFKSA-N |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H](C(=O)O)N)O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)O)N)O)O)O |

Synonyms |

2-amino-2-deoxyxylonic acid polyoxamic acid |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for Polyoxamic Acid

Total Synthesis Approaches to (+)-Polyoxamic Acid and its Stereoisomers

Total synthesis efforts towards (+)-polyoxamic acid and its stereoisomers have explored diverse routes, often leveraging chiral starting materials or employing asymmetric catalytic methods to establish the correct stereochemistry. The complexity arises from the presence of three consecutive stereogenic centers in the molecule. google.comgoogle.com

Enantiospecific and Diastereoselective Synthesis Routes from Chiral Precursors

Many synthetic strategies for polyoxamic acid rely on enantiospecific and diastereoselective transformations starting from readily available chiral precursors. This approach utilizes the existing chirality of the starting material to control the stereochemistry of the product. Examples of chiral precursors include amino acids, carbohydrates, and other natural products or their derivatives. wikipedia.orgnumberanalytics.com

One approach involves the use of (S)-pyroglutamic acid derivatives as starting materials for the stereoselective synthesis of polyhydroxylated amines, including this compound. researchgate.netjst.go.jp Another method utilizes chiral aziridines, such as 1-(R)-α-methylbenzylaziridine-2-methanol, in a route featuring stereocontrolled Sharpless asymmetric dihydroxylation and regioselective aziridine (B145994) ring opening. researchgate.netresearchgate.netresearchgate.netthieme-connect.com The use of chiral aldehydes has also been reported, with strategies employing reactions like the Morita-Baylis-Hillman reaction with chiral glyceraldehyde derivatives. blucher.com.brscribd.com

The synthesis of the non-natural enantiomer, (−)-polyoxamic acid, has also been achieved using enantiospecific routes, for instance, from 2,3-aziridino-γ-lactone derivatives. figshare.comacs.orgnih.gov

Convergence and Divergence in Rational Synthetic Pathways

Synthetic strategies for this compound can be designed to be convergent or divergent. Convergent synthesis involves the preparation of key fragments separately and their subsequent coupling, which can be efficient for complex molecules. Divergent synthesis, on the other hand, starts from a common precursor and branches out to synthesize different target molecules or stereoisomers.

While the provided search results primarily detail specific linear or fragment-based approaches, the concept of convergence is implicitly present in strategies that build the this compound core from smaller, stereodefined units. For example, some syntheses involve constructing the amino acid portion and then potentially coupling it with other moieties if aiming for polyoxin (B77205) analogues. blucher.com.br Divergence can be seen in approaches that allow access to different stereoisomers of this compound from a common or related chiral starting material by varying reaction conditions or sequences. scribd.com

Utilization of Chiral Pool Starting Materials (e.g., Amino Acids, Carbohydrates)

The chiral pool strategy is widely applied in this compound synthesis, utilizing inexpensive and readily available enantiopure natural products as starting materials. wikipedia.orgnumberanalytics.com

Amino Acids: Derivatives of amino acids, such as (S)-pyroglutamic acid and Boc-(R)-4-hydroxyphenylglycine, have served as chiral precursors for the synthesis of this compound and related compounds. researchgate.netjst.go.jpresearchgate.net

Carbohydrates: Carbohydrates like L-arabinose and glucose are valuable chiral pool starting materials due to their multiple stereocenters. numberanalytics.comscribd.comacs.orgnih.govacs.orgclockss.org Syntheses starting from L-arabinose have been reported for precursors of carbamoylthis compound. clockss.org Glucose derivatives have been employed in recent total syntheses utilizing photocatalytic reactions. acs.orgnih.govacs.org Tartaric acid, another carbohydrate-derived chiral pool molecule, has also been used as a precursor in the synthesis of this compound fragments. nih.gov

Recent Advancements and Expedient Methodologies in Total Synthesis

Recent advancements in the total synthesis of this compound have focused on developing more efficient, stereoselective, and environmentally friendly methodologies.

One notable recent development is the visible-light-mediated photocatalytic β-scission and 1,5-hydrogen atom transfer (1,5-HAT) reaction of glucose derivatives, which provides a functionalized alditol intermediate under mild conditions. acs.orgnih.govacs.orgmdpi.com This methodology has also been adapted for flow chemistry, enhancing its practicality for synthesis. researchgate.netacs.orgnih.govacs.org

Organocatalytic asymmetric Mannich reactions have been identified as key steps in short and efficient stereoselective syntheses of (+)-polyoxamic acid, establishing multiple stereocenters with high yield and selectivity. google.comgoogle.comresearchgate.netresearchgate.net Phase-transfer catalytic conjugate addition and asymmetric dihydroxylation have also been employed in enantioselective routes. acs.orgnih.gov

Other expedient methodologies include stereospecific bromohydration via intramolecular participation by a sulfinyl group researchgate.net, asymmetric nucleophilic addition to tert-butanesulfinyl imines researchgate.netresearchgate.net, and stereoselective oxazine (B8389632) formation catalyzed by palladium(0) rsc.orgnih.gov.

Key Synthetic Reactions and Mechanistic Investigations

The synthesis of this compound involves a variety of key synthetic reactions designed to construct the carbon skeleton and introduce functional groups with precise stereochemical control. Mechanistic investigations are crucial for understanding the factors governing selectivity and optimizing reaction conditions.

Asymmetric Transformations and Stereocontrol Strategies

Asymmetric transformations are central to the stereoselective synthesis of this compound. Various strategies are employed to control the configuration of the newly formed stereocenters:

Asymmetric Catalysis: Organocatalysis, particularly asymmetric Mannich reactions, has proven effective in establishing stereocenters in this compound synthesis. google.comgoogle.comresearchgate.netresearchgate.net Asymmetric dihydroxylation, such as the Sharpless asymmetric dihydroxylation, is another important catalytic method used to introduce hydroxyl groups with defined stereochemistry. researchgate.netresearchgate.netresearchgate.net Palladium(0)-catalyzed diastereoselective oxazine formation has also been reported. rsc.orgnih.gov

Chiral Auxiliaries: The use of chiral auxiliaries, such as those derived from tert-butanesulfinyl imines or tricycloiminolactones derived from camphor, can direct the stereochemical outcome of reactions like nucleophilic additions and aldol (B89426) reactions. researchgate.netresearchgate.netresearchgate.netacs.orgnih.gov

Chiral Pool Directing Groups: In some cases, the inherent chirality of the starting material from the chiral pool dictates the stereochemistry of subsequent transformations.

Diastereoselective Reactions: Reactions like diastereoselective reduction and ozonolysis of furan (B31954) rings are used to generate specific functionalities while controlling the relative stereochemistry. researchgate.netresearchgate.net Diastereoselective allylation of chiral aldehydes has also been employed. jst.go.jp

Intramolecular Reactions: Intramolecular reactions, such as intramolecular participation by a sulfinyl group in bromohydration or intramolecular Schiff base formation, can provide high stereocontrol. researchgate.net

Photocatalysis: Recent work has demonstrated the utility of visible-light-mediated photocatalytic reactions, involving radical intermediates, for stereoselective transformations in this compound synthesis. acs.orgnih.govacs.orgmdpi.com Mechanistic investigations using techniques like frontier molecular orbital analysis, intrinsic reaction coordinate, molecular dynamics, and distortion/interaction analysis have supported the proposed mechanisms for some key reactions. researchgate.net

These asymmetric transformations and stereocontrol strategies are critical for efficiently and selectively synthesizing (+)-polyoxamic acid and its stereoisomers.

Sharpless Asymmetric Dihydroxylation and Related Methods

The Sharpless asymmetric dihydroxylation (AD) reaction is a powerful tool for the enantioselective synthesis of vicinal diols from alkenes. This method, which typically utilizes osmium tetroxide in the presence of chiral ligands derived from cinchona alkaloids (such as AD-mix-α or AD-mix-β), has been incorporated into synthetic routes towards this compound. researchgate.netthieme-connect.comthieme-connect.commdpi.com

One reported synthesis of (+)-polyoxamic acid featured a stereocontrolled Sharpless asymmetric dihydroxylation reaction promoted by AD-mix-α. researchgate.netthieme-connect.com This step was followed by a regioselective aziridine ring-opening process to construct the core skeleton of the target molecule. researchgate.netthieme-connect.com Another synthesis utilized AD-mix-β followed by an aziridine ring opening-cyclization sequence in the synthesis of a related compound, indicating the versatility of AD chemistry in building complex nitrogenous structures relevant to this compound. researchgate.net

A different approach involved Sharpless asymmetric dihydroxylation of an α,β-unsaturated ketone to synthesize a diol intermediate, which was subsequently transformed into an α,β-unsaturated ester. mdpi.com While this specific example was for a different natural product, it illustrates how AD can introduce the necessary diol functionality that could be further elaborated into the polyhydroxylated chain of this compound.

Asymmetric Mannich Reactions and Aldol Chemistry

Asymmetric Mannich reactions and aldol chemistry are fundamental carbon-carbon bond-forming reactions that can create new stereocenters. Organocatalytic asymmetric Mannich reactions have proven effective in the stereoselective synthesis of this compound. rwth-aachen.degoogle.comresearchgate.net

An efficient and stereoselective synthesis of (+)-polyoxamic acid utilized an organocatalytic asymmetric Mannich reaction as a key step. rwth-aachen.deresearchgate.net This reaction proceeded with high yield and excellent selectivity, establishing two of the three stereocenters present in (+)-polyoxamic acid. rwth-aachen.deresearchgate.net Subsequent steps involved a diastereoselective reduction and ozonolysis to complete the synthesis. researchgate.net

Proline-catalyzed Mannich reactions, particularly with N-Boc-imines, have been explored for generating -amino aldehydes with high enantioselectivity, which are valuable intermediates for synthesizing -amino acids and other biologically active molecules, including those related to this compound. researchgate.net20.210.105capes.gov.br Although challenges exist with the self-reaction of simple aldehydes like acetaldehyde (B116499) in these reactions, modified conditions and substrates have allowed for their successful application. 20.210.105

Aldol reactions, another class of carbonyl additions, can also be employed to construct the carbon skeleton and introduce chirality. While not as explicitly highlighted for this compound synthesis in the provided snippets as Mannich reactions, aldol condensations are mentioned as general strategies in the total synthesis of this compound. scribd.com

Phase-Transfer Catalytic Conjugate Addition

Phase-transfer catalysis (PTC) offers a method for conducting reactions between reactants located in different phases, often aqueous and organic. Asymmetric phase-transfer catalytic conjugate addition has been successfully applied in the enantioselective synthesis of (+)-polyoxamic acid. medscape.comnih.govrsc.orgacs.org

Radical-Mediated Processes (e.g., Visible-Light-Mediated 1,5-Hydrogen Atom Transfer)

Radical reactions involve intermediates with unpaired electrons and can be powerful tools for constructing complex molecules. Visible-light-mediated radical processes, particularly hydrogen atom transfer (HAT) reactions, have been explored in the synthesis of this compound. gu.senih.govacs.orgcardiff.ac.uk

A total synthesis of (+)-polyoxamic acid was achieved using a visible-light-mediated -scission and carbon-to-carbon 1,5-hydrogen atom transfer (1,5-HAT) of a glucose derivative. nih.govacs.org This key step provided a functionalized alditol intermediate under mild conditions. nih.govacs.org The use of C(sp3)-centered radicals in initiating 1,5-HAT is noted as a scarcely reported strategy, indicating the novelty of this approach in this compound synthesis. nih.govacs.org The reaction was also adapted for flow chemistry, which can offer advantages in terms of reaction control and scalability. nih.govacs.org This demonstrates the potential of photocatalytic alkoxy radical-mediated steps in the synthesis of biologically active molecules like this compound. gu.se

Nucleophilic Addition and Ring-Opening Reactions (e.g., Chiral Aziridine Chemistry)

Nucleophilic addition and ring-opening reactions are valuable for introducing functional groups and establishing stereocenters, particularly when utilizing cyclic precursors like chiral aziridines. Chiral aziridine chemistry has been employed in the synthesis of this compound. researchgate.netthieme-connect.comwiley-vch.deresearchgate.netnih.govvdoc.pub

One route to (+)-polyoxamic acid started with the commercially available chiral aziridine, 1-(R)--methylbenzylaziridine-2-methanol. researchgate.netthieme-connect.com A regioselective aziridine ring-opening process was a key step in generating the basic skeleton of this compound. researchgate.netthieme-connect.com

Nucleophilic ring-opening reactions of aziridines are recognized for their ability to form nitrogen-containing biologically active molecules with high stereo- and regioselectivity. wiley-vch.deresearchgate.net While some approaches require activation with Brønsted or Lewis acids, others can proceed without external activators depending on the aziridine substitution pattern. wiley-vch.de The use of chiral aziridines as precursors or intermediates is a recurring theme in the synthesis of natural products containing nitrogen heterocycles. wiley-vch.devdoc.pub

Rearrangement Reactions (e.g., Pummerer, Wittig, Sigmatropic)

Rearrangement reactions involve the reorganization of the atoms within a molecule, often leading to the formation of new bonds and structural changes. Several types of rearrangement reactions, including Pummerer, Wittig, and sigmatropic rearrangements, have been employed or are relevant to the synthesis of this compound. scribd.comresearchgate.netarchive.org

The stereoselective thieme-connect.comthieme-connect.com sigmatropic rearrangement of allylic trifluoroacetimidates has been used in a synthesis of (+)-polyoxamic acid. researchgate.net Heating allylic trifluoroacetimidates can lead to regioisomeric allylic trifluoroacetamides via a thieme-connect.comthieme-connect.com sigmatropic rearrangement. researchgate.net This type of rearrangement can be a key step in introducing functionality and setting stereocenters. The Overman rearrangement, a type of thieme-connect.comthieme-connect.com sigmatropic rearrangement that forms C-N bonds, has been intensely used in the synthesis of natural products and could be relevant for introducing the nitrogen atom and establishing chirality in this compound synthesis. researchgate.net

The Wittig reaction is a powerful method for converting aldehydes or ketones into alkenes and has applications in the total synthesis of natural products. researchgate.net While not explicitly detailed for a key step in this compound synthesis in the provided snippets, it is mentioned as a general strategy employed in total synthesis. scribd.com The nucleophilic ring-opening of aziridine-2-carboxylates with Wittig reagents has been reported as an enantioefficient synthesis of unsaturated amino acids, which could potentially serve as intermediates for this compound. vdoc.pub

The Pummerer rearrangement, which typically involves the reaction of a sulfoxide (B87167) with an anhydride (B1165640) or acyl halide, has also been explored in organic synthesis. While the direct application of a Pummerer rearrangement as a key step in this compound synthesis is not explicitly detailed in the provided search results, Pummerer rearrangement products obtained from -hydroxy sulfoxide derivatives have been used in reactions that yield intermediates relevant to the synthesis of compounds with similar structural features, such as -hydroxy-,-unsaturated carbonyl compounds and furanones. researchgate.net This suggests the potential for Pummerer-like rearrangements to be incorporated into synthetic routes to construct portions of the this compound molecule.

The synthesis of this compound has also been achieved through 1,3-dipolar cycloaddition chemistry, specifically involving the reaction of a cyclic nitrone with a glyceraldehyde acetonide. archive.org This reaction formed a single diastereoisomer, which was then converted to this compound. archive.org While not strictly a rearrangement in the same class as Pummerer or Wittig, 1,3-dipolar cycloadditions involve the rearrangement of electrons and atoms to form a new ring system and can be highly stereoselective.

Functional Group Interconversions and Protecting Group Strategies

Functional group interconversions (FGIs) and the judicious use of protecting groups are fundamental to the successful synthesis of this compound. FGIs allow for the transformation of readily available functional groups into those required for constructing the target molecule's carbon skeleton and introducing the necessary heteroatoms. Common FGIs in this compound synthesis include the conversion of alcohols to leaving groups for subsequent nucleophilic substitution, oxidation of hydroxyl groups to carbonyls, and reduction of azide (B81097) groups to amines. vanderbilt.edu

Synthesis of this compound Derivatives and Analogs

The synthesis of this compound derivatives and analogs is driven by the desire to explore structure-activity relationships and develop new antifungal agents with improved properties. researchgate.net Modifications can be made to the amino acid backbone, the hydroxyl groups, or the carboxylic acid function.

Design Principles for Structural Modification and Diversification

Design principles for creating this compound derivatives often involve modifying the side chain or incorporating different functional groups to probe their impact on biological activity. This can include altering the length or branching of the carbon chain, changing the position or configuration of the hydroxyl groups, or replacing the carboxylic acid with other acidic or neutral functionalities. researchgate.net The synthesis of analogs where the amino acid is linked to different nucleoside or non-nucleoside moieties is also an active area of research. researchgate.net

Stereochemical Control in Derivative Synthesis

Maintaining or controlling stereochemistry is paramount in the synthesis of this compound derivatives, as the biological activity is highly dependent on the precise spatial arrangement of substituents. thieme-connect.com Strategies employed for stereochemical control include:

Asymmetric Synthesis: Utilizing chiral catalysts or reagents to induce asymmetry during bond formation. Organocatalytic asymmetric Mannich reactions have been employed as key steps to establish stereocenters in this compound synthesis. researchgate.netresearchgate.net

Diastereoselective Reactions: Exploiting existing stereocenters in a chiral building block to control the stereochemical outcome of new bond formations. Diastereoselective additions of organometallics to chiral imines or aldehydes have been reported. researchgate.net Sharpless asymmetric dihydroxylation is another method used to introduce hydroxyl groups with defined stereochemistry. researchgate.netresearchgate.net

Chiral Pool Synthesis: Starting from naturally occurring chiral precursors, such as carbohydrates or amino acids, which already possess some of the required stereocenters. tandfonline.comresearchgate.net L-Arabinose and L-threose derivatives have been used as starting materials. tandfonline.comresearchgate.netresearchgate.net

Research findings highlight the importance of the chosen synthetic route and reaction conditions in achieving high stereoselectivity. For instance, the diastereoselectivity of the researchgate.netacs.org-Wittig-Still rearrangement of allylic stannyl (B1234572) ethers derived from isopropylidene L-threitol has been investigated, showing that the E-isomer exhibits better diastereoselectivity than the Z-isomer. nih.gov

Scalable Synthetic Approaches and Process Intensification

Developing scalable synthetic approaches for this compound is crucial for its potential larger-scale production for research or therapeutic purposes. Scalability requires efficient reactions, minimized purification steps, and readily available starting materials.

Adaptation to Flow Chemistry Methodologies

Flow chemistry has emerged as a powerful tool for process intensification and offers several advantages for the scalable synthesis of organic compounds, including improved reaction control, enhanced heat and mass transfer, and the potential for automation. acs.org The synthesis of this compound has been adapted to flow chemistry methodologies. acs.orgresearchgate.netacs.orgnih.govresearchgate.net A visible-light-mediated photocatalytic β-scission and 1,5-hydrogen atom transfer (1,5-HAT) reaction, a key step in one total synthesis of this compound, has been successfully implemented in a flow system, demonstrating the potential for efficient and scalable production using this technology. acs.orgacs.orgnih.gov

Biosynthetic Pathways and Genetic Engineering Research

Elucidation of Polyoxamic Acid Biosynthesis

The biosynthesis of this compound involves a series of enzymatic steps originating from primary metabolic precursors. Understanding these steps has been facilitated by isotopic labeling studies and biochemical analyses.

Metabolic Precursors and Isotopic Labeling Studies (e.g., Glutamate (B1630785) Origin)

Early investigations utilizing in vivo feeding experiments with 14C-labeled compounds in Streptomyces cacaoi var. asoensis, a polyoxin (B77205) producer, provided crucial insights into the metabolic origin of this compound. These studies clearly demonstrated that the carbon skeleton of glutamate serves as a precursor for this compound. nih.gov Sugars, while incorporated, appear to contribute to this compound biosynthesis only after their conversion into glutamate through the glycolytic and tricarboxylic acid (TCA) cycle pathways. nih.gov Experiments involving [14C]-acetate and succinate (B1194679) also indicated multiple passages through the Krebs cycle before their incorporation into this compound via glutamate. nih.gov Further isotopic labeling experiments, such as those using [5-14C]glutamate, showed that a significant portion (40%) of the incorporated glutamate undergoes reversible conversion into alpha-ketoglutarate (B1197944) followed by passage through the Krebs cycle. nih.gov

Proposed Enzymatic Transformations and Biochemical Mechanisms

The biosynthesis of carbamoylthis compound (CPOAA) is orchestrated by a distinctive pathway involving several enzymes. This pathway is characterized by an unusual acetylation cycle associated with tandem reduction and sequential hydroxylation. asm.orgresearchgate.net The process is initiated by PolN, an N-acetyltransferase, which catalyzes the transfer of an acetyl group from acetyl-CoA to L-glutamate, yielding N-acetylglutamate. researchgate.netresearchgate.net This initial step is proposed to proceed through a seryl-enzyme intermediate and is crucial for initiating the pathway and preventing undesired side reactions. researchgate.net Following acetylation, PolP, an enzyme exhibiting similarity to acetylglutamate kinases (ArgB) in the L-arginine biosynthetic pathway, phosphorylates N-acetylglutamate to form the unstable intermediate N-acetyl-γ-glutamyl phosphate. researchgate.net Subsequently, PolM, initially annotated as a dehydrogenase, catalyzes a tandem reduction of the acyl-phosphate to an aldehyde and then to an alcohol. researchgate.netresearchgate.net PolL has been characterized as a α-amino-δ-carbamoylhydroxyvaleric acid 4-hydroxylase, although its catalytic mechanism in CPOAA biosynthesis appears unique and lacks detectable homology to known proteins in databases. researchgate.netnih.gov PolO displays significant homology to NodU, a carbamoyltransferase, and its function as a carbamoyl (B1232498) transferase has been experimentally confirmed. nih.gov

Genetic Dissection of Carbamoylthis compound Biosynthesis

Genetic studies have been instrumental in identifying the genes responsible for CPOAA biosynthesis and understanding their organization and regulation within the polyoxin biosynthetic gene cluster.

Identification and Characterization of Biosynthetic Gene Clusters (e.g., polL-P genes)

The polyoxin biosynthetic gene cluster in Streptomyces cacaoi has been cloned and characterized, revealing a cluster consisting of 20 genes. nih.gov Within this cluster, five genes, designated polL through polP, have been assigned roles in the biosynthesis of carbamoylthis compound. asm.orgresearchgate.netnih.gov In silico analysis of these genes supports their involvement in CPOAA biosynthesis. nih.gov Genetic experiments, including independent mutations of genes such as polL, polM, polN, and polP, have demonstrated their positive roles in CPOAA biosynthesis, as mutations directly resulted in the accumulation of polyoxin I, an intermediate lacking the carbamoylthis compound moiety. nih.govnih.gov Heterologous expression of these five genes (polL, polM, polN, polO, and polP) in S. lividans TK24 and the subsequent production of CPOAA in the culture medium further confirmed that this minimal set of genes is essential and sufficient for CPOAA biosynthesis. researchgate.net

Interconnections with Primary Metabolic Pathways (e.g., L-Arginine pathway)

Research has revealed interconnections between the polyoxin biosynthetic pathway, specifically CPOAA biosynthesis, and primary metabolic pathways, notably the L-arginine pathway. The initial steps involved in CPOAA biosynthesis overlap with those of the L-arginine pathway. nih.gov Three of the enzymes involved in CPOAA biosynthesis, PolN, PolP, and PolM, exhibit amino acid sequence homology to ArgA, ArgB, and ArgC, respectively, which are enzymes found in the bacterial pathways for L-arginine biosynthesis. researchgate.net This homology suggests a potential evolutionary relationship and functional overlap between the two pathways. Further genetic analysis has shown that argA and argB genes from the L-arginine biosynthetic pathway can contribute to "pathway redundancy" in CPOAA biosynthesis. nih.govnih.gov Interestingly, the argB gene in S. cacaoi appears to be indispensable for both polyoxin production and L-arginine biosynthesis. nih.govnih.gov

Biotechnological Production and Fermentation Strategies for Related Compounds

The biotechnological production of polyoxins, which incorporate this compound, relies heavily on controlled fermentation processes using specific microbial strains. This involves optimizing both the microbial strains themselves and the fermentation conditions to enhance the yield and efficiency of polyoxin production.

Microbial Strain Development for Enhanced Metabolite Accumulation

The primary producers of polyoxins are strains of Streptomyces cacaoi var. asoensis google.comnih.govherts.ac.uk. Strain development efforts aim to improve the inherent capacity of these microorganisms to produce higher quantities of polyoxins. This can involve classical strain improvement techniques such as mutagenesis and selection, as well as more advanced genetic engineering approaches.

Research has characterized the polyoxin biosynthetic gene cluster from Streptomyces cacaoi researchgate.netd-nb.infonih.gov. Understanding this gene cluster is fundamental for rational strain engineering. For instance, the SARP (Streptomyces antibiotic regulatory proteins) family regulator PolY is known to activate PolR, which in turn regulates the transcription of the entire polyoxin biosynthetic gene cluster, thereby controlling polyoxin biosynthesis in Streptomyces cacaoi subsp. asoensis frontiersin.org. Manipulating such regulatory genes can potentially lead to increased polyoxin production.

Heterologous expression of the polyoxin biosynthetic gene cluster in other Streptomyces hosts has also been explored to generate novel polyoxin analogs and potentially improve production in a different genetic background researchgate.netd-nb.infonih.gov. For example, expressing the cluster in a Streptomyces ansochromogenes mutant led to the accumulation of known and novel polyoxin analogs d-nb.infonih.gov.

Optimization of Fermentation Parameters and Culture Conditions

Optimizing fermentation conditions is critical for maximizing polyoxin yield and productivity. This involves carefully controlling various parameters throughout the fermentation process. Key factors include the composition of the culture medium, temperature, pH, aeration, and fermentation time mdpi.comnih.govmdpi.com.

Fermentation media are designed to provide the necessary carbon and nitrogen sources, as well as other essential nutrients, vitamins, and minerals required for microbial growth and polyoxin synthesis slideshare.netmdpi.com. Studies on the fermentation of Streptomyces species for antibiotic production highlight the importance of medium composition frontiersin.orgmdpi.com. For instance, specific carbon sources like glucose or mannitol (B672) and nitrogen sources like soybean flour or yeast extract are commonly used frontiersin.orgmdpi.com. The optimal medium composition can vary depending on the specific Streptomyces strain used mdpi.com.

Fermentation is typically carried out in bioreactors under controlled temperature and pH mdpi.com. For Streptomyces cacaoi var. asoensis, temperatures around 28°C are commonly used d-nb.infonih.gov. The duration of the fermentation process is also a critical parameter, with polyoxin production occurring over several days d-nb.infonih.gov.

While specific detailed data tables on the optimization of fermentation parameters solely for this compound production are limited in the search results (as it's a component of polyoxins), research on polyoxin fermentation provides insights into the general strategies employed. Optimization studies for other microbial fermentation processes, such as the production of physcion (B1677767) by Aspergillus chevalieri, demonstrate the impact of parameters like initial pH, temperature, rotary shaker speed, and substrate concentration on metabolite yield nih.govdntb.gov.ua. These principles are applicable to polyoxin fermentation as well.

The production of polyoxin B, for instance, is achieved commercially through large-scale fermentation of Streptomyces cacaoi var. asoensis in suitable culture media under controlled conditions herts.ac.uk. The polyoxin complex is then extracted and purified herts.ac.uk.

Optimization efforts often involve systematic approaches to evaluate the impact of different parameters, sometimes using methodologies like response surface methodology nih.gov.

Table 1: Examples of Fermentation Parameters for Streptomyces Species (Relevant to Polyoxin Production)

| Parameter | Typical Range/Value (Examples from Streptomyces fermentation) | Source Example (Compound/Strain) |

| Temperature | 28°C | Polyoxins / Streptomyces cacaoi var. asoensis d-nb.infonih.gov |

| Agitation Speed | 150-220 rpm | Xinaomycins / Streptomyces noursei mdpi.com, Chlorothricin / Streptomyces antibioticus frontiersin.org |

| Fermentation Time | 5-11 days | Polyoxins / Streptomyces cacaoi var. asoensis d-nb.infonih.gov, Physcion / Aspergillus chevalieri nih.gov |

| Initial pH | 6.6 - 7.2 | Physcion / Aspergillus chevalieri nih.gov, Xinaomycins / Streptomyces noursei mdpi.com |

| Carbon Source | Glucose, Mannitol, Starch | Xinaomycins / Streptomyces noursei mdpi.com, Chlorothricin / Streptomyces antibioticus frontiersin.org |

| Nitrogen Source | Soybean flour, Yeast extract, Corn powder | Xinaomycins / Streptomyces noursei mdpi.com, Chlorothricin / Streptomyces antibioticus frontiersin.org |

Note: These are examples from fermentation studies of various Streptomyces species and related processes, illustrating typical parameters that would be optimized for polyoxin production.

Further detailed research findings in this area would involve specific data on how variations in these parameters affect the yield of polyoxins containing this compound in Streptomyces cacaoi var. asoensis fermentation.

Advanced Structural Analysis and Spectroscopic Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution, offering insights into the arrangement of atoms and their electronic environments. core.ac.ukjchps.com For polyoxamic acid, both one-dimensional (1D) and multidimensional NMR experiments are indispensable.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the types of protons and carbons present and their chemical shifts, which are indicative of their local electronic environment. researchgate.netthieme-connect.comnih.gov Coupling constants observed in ¹H NMR spectra offer details about the connectivity and dihedral angles between coupled nuclei. psu.edu

Application in Stereochemical Assignment and Conformational Analysis

NMR is particularly powerful in assigning the stereochemistry of chiral centers and analyzing molecular conformation. The presence of multiple chiral centers in this compound (at least three) scribd.com necessitates detailed NMR analysis for their unambiguous assignment.

Studies on synthetic routes to this compound derivatives have utilized ¹H and ¹³C NMR data to establish absolute configurations. researchgate.net For instance, the absolute configurations at specific carbons in aminophosphonates, intermediates in some syntheses of this compound analogs, were unequivocally determined based on their ¹H and ¹³C NMR spectral data. researchgate.net The relative cis-disposition of substituents on a β-lactam intermediate in one synthesis of a this compound derivative was determined by the value of the proton NMR coupling constant (J₃,₄ = 5 Hz). psu.edu Comparison of NMR spectra with known compounds or through the use of chiral derivatizing agents can also aid in stereochemical assignment. researchgate.net

Conformational analysis using NMR involves examining coupling constants, chemical shifts, and NOE correlations to understand the preferred spatial arrangement of atoms in a molecule. grafiati.comresearchgate.netauremn.org.br While direct detailed conformational analysis of this compound itself in solution is not extensively reported in the provided sources, NMR is a standard tool for this purpose in similar flexible molecules containing hydroxyl and amino groups. mdpi.com For example, conformational analysis of related amino acid analogs has been confirmed by ¹H NMR analysis and NOE correlations. researchgate.net

Advanced Multidimensional NMR Techniques for Complex Scaffolds

For complex molecular scaffolds like this compound, multidimensional NMR techniques are essential for resolving overlapping signals and establishing through-bond and through-space correlations. core.ac.ukmdpi.comusask.cascielo.org.za

Commonly used 2D NMR experiments include:

COSY (Correlation Spectroscopy): Reveals correlations between protons that are coupled to each other through one or more bonds. core.ac.ukusask.ca This helps in identifying spin systems within the molecule.

TOCSY (TOtal Correlation SpectroscopY): Shows correlations between all protons within a coupled spin system. core.ac.ukmdpi.comusask.cachemrxiv.org This is useful for identifying amino acid residues or sugar moieties.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Provide correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). core.ac.ukmdpi.comusask.ca

These techniques, often used in combination, allow for the complete assignment of proton and carbon resonances and the elucidation of the full structure of complex natural products. core.ac.uk While specific examples of 2D and 3D NMR data for this compound are not detailed in the provided snippets, their application is implied by the complexity of the molecule and the general practices in natural product structure elucidation. core.ac.ukmdpi.com

X-ray Crystallography in Stereochemical Determination and Solid-State Analysis

X-ray crystallography is a technique that provides the three-dimensional structure of a molecule in the crystalline state, offering definitive information about bond lengths, bond angles, and stereochemistry. libretexts.org While obtaining suitable crystals of small, flexible molecules like this compound can be challenging, X-ray crystallography has been used to confirm the structure and stereochemistry of intermediates or derivatives in synthetic pathways towards this compound. researchgate.netdntb.gov.ua

For example, the structure of an oxime intermediate in an asymmetric synthesis of (+)-polyoxamic acid was determined by X-ray crystal structure analysis. researchgate.net Similarly, the structure and stereochemistry of a related β-lactam derivative were confirmed by single-crystal X-ray diffraction. dntb.gov.ua These studies highlight the power of X-ray crystallography in providing unambiguous structural information, particularly for confirming the stereochemical outcome of synthetic reactions.

X-ray crystallography provides a static picture of the molecule in the solid state, which can be complementary to the solution-state information obtained from NMR. gla.ac.uk

Mass Spectrometry (MS) in Structural Characterization

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis. nih.gov MS is a valuable tool in the characterization of this compound and its derivatives, particularly when sample amounts are limited. clockss.org

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS), such as techniques coupled with electrospray ionization (ESI-MS), provides accurate mass measurements that can be used to determine the elemental composition of a molecule. gla.ac.ukthieme-connect.comumass.edunih.gov This is crucial for confirming the molecular formula of this compound or its synthetic intermediates.

Studies reporting the synthesis of this compound and its derivatives often include HRMS data to confirm the mass of the synthesized compounds. thieme-connect.com For instance, high-resolution mass spectra (HRMS) were recorded on a QTOF mass spectrometer in one stereoselective synthesis of (+)-polyoxamic acid. thieme-connect.com The accurate mass obtained from HRMS allows for the calculation of possible elemental compositions, significantly narrowing down the possibilities and confirming the molecular formula.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS or MSⁿ) involves the fragmentation of a selected ion and the analysis of the resulting fragment ions. nih.govwur.nlnih.govrsc.org The fragmentation pattern provides valuable information about the connectivity and structural subunits of the molecule.

Application in Biosynthetic Intermediate Identification

This compound is a crucial building block in the biosynthesis of polyoxins. Research into the biosynthetic pathway has utilized techniques to identify intermediates, often involving the analysis of metabolites from wild-type and mutant strains of Streptomyces cacaoi nih.gov. Isotopic labeling experiments, such as those using 14C-labeled compounds, have been instrumental in tracing the origin of the carbon skeleton of this compound. Experiments with [14C]-glutamate demonstrated that the carbon skeleton of glutamate (B1630785) serves as a precursor, with sugars being incorporated after conversion to glutamate via the glycolytic and tricarboxylic acid (Krebs) cycle pathways nih.gov. Analysis of the distribution of 14C from [5-14C]glutamate indicated that a portion of glutamate is incorporated following reversible conversion to α-ketoglutarate and subsequent passage through the Krebs cycle nih.gov.

Techniques like mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are vital for identifying novel intermediates in biosynthetic pathways. For instance, in studies of carbamoylthis compound (CPOAA) biosynthesis, an intermediate was identified using MS and MS/MS analysis, showing a [M+H]+ ion at m/z = 411.1, which fragmented into characteristic ions consistent with thymine (B56734) polyoxin (B77205) I nih.gov. Liquid chromatography-mass spectrometry (LC/MS) has also been used to confirm the identities of intermediates by comparing their retention times and MS/MS fragmentation patterns with authentic standards nih.gov.

Chromatographic Techniques for Isolation, Separation, and Purity Assessment

Chromatographic techniques are indispensable for the isolation, separation, and purity assessment of this compound, both from natural sources and synthetic routes. These methods leverage differences in chemical properties, such as polarity, charge, and chirality, to achieve separation.

Column chromatography, often utilizing silica (B1680970) gel, is a common method for purifying synthetic intermediates and the final this compound product rsc.orgthieme-connect.com. The choice of eluent system is critical and is optimized based on the polarity of the compounds being separated rsc.org.

Preparative chromatography is essential for obtaining larger quantities of purified this compound for research purposes chromatographyonline.comymcamerica.com. This scale of chromatography requires larger columns and higher sample loading capacities compared to analytical scale separations sorbtech.com. Techniques like preparative HPLC are employed, and optimizing conditions such as stationary phase, mobile phase composition, flow rate, and temperature are crucial for achieving high purity and yield chromatographyonline.comnih.gov. For compounds sensitive to degradation, such as some natural products or intermediates, performing preparative chromatography at lower temperatures can be necessary, although it may impact chromatographic performance metrics like peak broadening chromatographyonline.com.

Ion exchange chromatography is also applicable for separating charged compounds like amino acids and sugar acids, which includes this compound sorbtech.com. This method separates compounds based on their affinity to a charged stationary phase.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

This compound possesses multiple stereocenters, and its biological activity is often specific to a particular stereoisomer, the L-xylonic configuration capes.gov.br. Therefore, assessing the enantiomeric and diastereomeric purity of synthetic or isolated this compound is critical. Chiral chromatography, particularly chiral HPLC, is a powerful technique for this purpose nii.ac.jpresearchgate.net.

Chiral stationary phases are designed to interact differently with enantiomers, allowing for their separation. Various chiral columns and mobile phase additives can be employed depending on the specific compound and the desired resolution researchgate.net. Studies on the synthesis of this compound and its epimers often report the use of chiral HPLC to determine enantiomeric excess (ee) and diastereomeric ratio (dr) researchgate.netacs.orgscribd.com. For example, in the synthesis of (+)-polyoxamic acid, chiral HPLC was used to determine the enantiomeric excess of a key intermediate resulting from an enantioselective phase-transfer conjugate addition acs.org.

Separation of diastereomeric mixtures can also be achieved using standard chromatographic techniques like flash column chromatography on silica gel, as diastereomers have different physical properties thieme-connect.com. However, for resolving enantiomers, chiral chromatography is necessary.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental for understanding the electronic structure of molecules and the energy changes that occur during chemical reactions. For polyoxamic acid, these calculations have been particularly useful in dissecting the intricate pathways of its synthesis and related chemical transformations.

Transition state analysis is a critical application of quantum chemistry in organic synthesis. By locating and characterizing transition states – the highest energy points along a reaction pathway – computational chemists can determine activation energies and predict reaction rates and selectivities. In the context of synthesizing the this compound motif, computational studies have been applied to analyze transition states in key bond-forming reactions, such as the Wittig-Still rearrangement. sci-hub.se These analyses help explain the observed stereochemical outcomes by evaluating the relative stabilities of competing transition states leading to different stereoisomers. sci-hub.se The electronic and steric factors within the reacting molecules and transition states are crucial determinants of selectivity, and quantum chemical calculations can quantify these effects. sci-hub.se Furthermore, computational studies have provided clarity on the factors influencing cyclization pathways in synthetic routes towards cyclic this compound analogs, particularly in hetero Diels-Alder reactions. researchgate.net These calculations can predict how modifications to the reacting partners, such as increasing the electronic demand of a dienophile, can steer the reaction towards desired cyclic products by influencing the relative energies of transition states involved in competing pathways. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations treat molecules as collections of atoms governed by classical physics, allowing for the study of their dynamic behavior, conformational flexibility, and interactions over time. These methods are particularly valuable for larger molecules and complex systems.

The three-dimensional shape, or conformation, of a molecule significantly impacts its physical, chemical, and biological properties. Molecular modeling and dynamics simulations are powerful tools for exploring the conformational space of molecules like this compound and its derivatives. These studies can identify low-energy conformers and understand the factors that influence conformational preferences, such as intramolecular interactions and solvent effects. Molecular modeling calculations have been utilized in the design and synthesis of this compound derivatives, helping to predict the favored configurations based on energy calculations. clockss.org Conformational analysis of related cyclic amino acids has also been performed, often combining experimental techniques like NMR spectroscopy with computational methods to understand the influence of substituents and ring systems on molecular conformation. researchgate.net Computational conformational analysis has been used to support experimental observations from NMR, demonstrating how structural modifications, such as substitutions on a nitrogen atom in iminosugar derivatives, can induce changes in preferred chair conformations. unimib.it

This compound's biological activity is often mediated through its interactions with biomolecules, particularly enzymes like chitin (B13524) synthase. nih.gov Molecular modeling and dynamics simulations can provide insights into how this compound or molecules containing the this compound moiety bind to and interact with these biological targets. While specific detailed studies on this compound binding to chitin synthase were not prominently found in the search results, the general principles and applications of these computational techniques to enzyme-ligand interactions are highly relevant. Molecular dynamics simulations are widely used to study the dynamic interactions between small molecules (ligands) and proteins, including enzymes. mdpi.com, computabio.com These simulations can predict binding poses, estimate binding affinities, and identify the specific amino acid residues within the enzyme's active site that are involved in interactions with the ligand. computabio.com The active site of an enzyme is a specific region, often a pocket or cleft, with a unique arrangement of amino acid residues tailored for binding and catalyzing reactions of its substrate. khanacademy.org, wikipedia.org Molecular dynamics simulations can reveal the precise location and nature of interactions within these active sites, providing atomic-level details of the binding event. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly quantum chemical calculations, are valuable for predicting spectroscopic parameters such as NMR chemical shifts and vibrational frequencies. These predictions can assist experimental chemists in assigning peaks in NMR and vibrational spectra (IR and Raman) and confirming the structures of synthesized compounds, including this compound and its derivatives. While comprehensive computational studies specifically focused on predicting the full spectral profile of this compound were not extensively detailed in the search results, the application of these methods to similar organic molecules is well-established. Density Functional Theory (DFT) calculations, often employing the Gauge Including Atomic Orbitals (GIAO) method, are commonly used to calculate NMR shielding constants, which can then be converted to chemical shifts for comparison with experimental data. mdpi.com, ajol.info, faccts.de The correlation between calculated and experimental NMR shifts is generally good, aiding in structural elucidation. ajol.info Similarly, DFT calculations can predict vibrational frequencies and normal modes, which can be compared to experimental IR and Raman spectra to confirm the presence of specific functional groups and molecular structures. ajol.info, d-nb.info These computational approaches provide a powerful means to validate structural assignments for this compound and its synthetic precursors or derivatives.

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Computational approaches to Structure-Activity Relationship (SAR) studies involve the use of theoretical methods and software to analyze and predict the relationship between the chemical structure of a compound and its biological activity. These methods are valuable tools in drug discovery and optimization, allowing researchers to understand how structural modifications influence activity without synthesizing and testing every possible analogue. Common computational techniques include molecular modeling, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis. unifap.brnih.govsarjournal.comnih.gov Molecular modeling provides three-dimensional representations of molecules and can be used to investigate molecular properties and interactions. unifap.brsarjournal.com Molecular docking simulates the binding of a ligand (such as this compound or its derivatives) to a target molecule (like an enzyme or receptor) to predict binding modes and affinities. nih.govsarjournal.comnih.gov QSAR methods aim to build mathematical models that correlate structural descriptors of compounds with their biological activities, enabling the prediction of activity for new, untested compounds. nih.govpreprints.orgnih.govfrontiersin.org

While this compound is a component or analogue related to the polyoxin (B77205) family of antibiotics, known for their activity as chitin synthetase inhibitors, detailed computational SAR studies focused solely on this compound itself are not extensively described in the provided search results. Research on the synthesis of this compound and its diastereoisomers suggests that these compounds can be convenient for studying the structure-activity relationships of polyoxins and for the search for effective anticandidal agents. researchgate.net This implies that SAR studies, which may involve computational methods, are relevant in the context of polyoxins and their related structures, including this compound analogues.

Computational methods, such as Density Functional Theory (DFT) calculations, have been applied to study aspects related to this compound, such as the reaction mechanisms involved in its synthesis. researchgate.net For instance, DFT calculations have been used to understand the Pinnick oxidation of aldehydes into carboxylic acids, a step that can be involved in the total synthesis of this compound. researchgate.net These mechanistic computational studies provide insights into reaction pathways and the role of different chemical species but are distinct from SAR studies that correlate structural features with biological activity.

General computational SAR studies on various bioactive compounds, including the use of QSAR and computational docking, have been reported in the literature for different classes of molecules. nih.govpreprints.orgnih.govfrontiersin.orgbwise.krfrontiersin.orgmdpi.comnih.govresearchgate.netnih.govnih.gov These studies often involve calculating molecular descriptors (e.g., electronic, steric, topological properties) and using statistical methods to build predictive models of biological activity. nih.govpreprints.orgnih.govfrontiersin.org Molecular docking is frequently used to explore the potential binding interactions between compounds and their biological targets at a molecular level. nih.govsarjournal.comnih.govfrontiersin.orgresearchgate.netnih.gov

Although the provided information highlights the relevance of SAR studies for polyoxins and related structures like this compound, and confirms the application of computational methods in related chemical investigations, specific detailed research findings and data tables resulting from computational SAR studies focused exclusively on this compound were not found within the scope of the search results.

Chemical Biology and Mechanistic Research

Role of Polyoxamic Acid Moiety in Polyoxin (B77205) Biochemical Activity

The polyoxin molecules are composed of a nucleoside skeleton and two modified amino acids, one of which is carbamoylthis compound (CPOAA) in many biologically active polyoxins. nih.govnih.govnih.gov The carbamoylthis compound moiety is an N-terminal amino acid common to all biologically active polyoxins and plays a crucial role in their interaction with the target enzyme, chitin (B13524) synthase. researchgate.net

Inhibition of Fungal Chitin Synthase: Enzymatic and Cellular Mechanism Studies

Polyoxins act as competitive inhibitors of fungal chitin synthase (EC 2.4.1.16), the enzyme responsible for synthesizing chitin, a vital component of the fungal cell wall. researchgate.netd-nb.infotandfonline.com This inhibition is attributed to the structural similarity between polyoxins and UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for chitin synthase. researchgate.netd-nb.info By mimicking the substrate, polyoxins can bind to the enzyme's active site, thereby blocking chitin synthesis. researchgate.netd-nb.info

Studies on the mechanism of action of polyoxins, including those focusing on various N-aminoacyl derivatives of polyoxin C, have shown that they inhibit chitin synthetase in competition with UDP-GlcNAc. tandfonline.comresearchgate.net Research using chitin-UDP acetylglucosaminyl-transferase from Piricularia oryzae demonstrated this competitive inhibition. tandfonline.comresearchgate.net

At the cellular level, the disruption of chitin synthesis by polyoxins leads to osmotic sensitivity, abnormal morphology, and growth arrest in unicellular organisms. d-nb.info This highlights the essential nature of chitin for maintaining fungal cell integrity.

Elucidation of Structure-Function Relationships within the Polyoxin Framework

Detailed investigations into the relationship between the structure of polyoxins and their ability to inhibit chitin synthetase have revealed the specific contributions of different moieties, including the carbamoylthis compound part. Studies have estimated the partial binding affinity of various atoms and groups within the polyoxin J molecule to the enzyme. tandfonline.comresearchgate.net

It has been concluded that the carbamoylthis compound moiety significantly contributes to stabilizing the polyoxin-enzyme complex. tandfonline.comresearchgate.net This stabilization is facilitated by interactions involving the oxygen atom at C-1″, the amino group at C-2″, the hydroxyl groups at C- З″ and C-4″, the aliphatic carbon chain, and the terminal carbamoyloxy group of the carbamoylthis compound. tandfonline.comresearchgate.net

Kinetic studies using various nucleotides and nucleotide sugars suggest a specific binding site on the enzyme corresponding to the uridine (B1682114) moiety of UDP-N-acetylglucosamine, and the pyrimidine (B1678525) nucleoside moiety of polyoxins also binds to this site. tandfonline.comresearchgate.net The structural resemblance of polyoxins and nikkomycins to UDP-GlcNAc is considered a key reason for their potent binding to the catalytic site of chitin synthase. d-nb.info

Structure-activity relationship studies are crucial for designing more potent and effective antifungal agents. researchgate.net The stereochemistry of this compound, with its three contiguous chiral centers, is a significant factor in the biological activity of polyoxins. scribd.com Synthetic efforts have focused on the stereoselective preparation of this compound and its derivatives to explore how modifications affect chitin synthase inhibition and antifungal potency. researchgate.netblucher.com.br

Interaction with Biological Macromolecules (e.g., Enzymes, Transporters)

The primary biological macromolecule that polyoxins, and thus the this compound moiety, interact with is fungal chitin synthase. This interaction is the basis of their antifungal activity. While the main focus is on enzymes, the potential for interaction with transporters is also relevant for understanding cellular uptake and distribution.

Biochemical Characterization of Binding Affinities and Kinetics

Biochemical characterization of the interaction between polyoxins and chitin synthase involves determining binding affinities and kinetics. This is typically done through enzyme kinetics studies, where inhibitor constants (Ki) are determined. tandfonline.comresearchgate.net The Ki value is a measure of the inhibitor's potency; a lower Ki indicates a higher binding affinity and stronger inhibition. libretexts.orgsolubilityofthings.comnumberanalytics.com

Studies have determined Ki values for various polyoxins against chitin synthetase from organisms like Piricularia oryzae and Saccharomyces cerevisiae. tandfonline.comresearchgate.netasm.orgresearchgate.net These values allow for the calculation of binding affinity (ΔGbind) of the inhibitors to the enzyme. tandfonline.comresearchgate.net

For example, research has shown differential inhibition of chitin synthases 1 and 2 from Saccharomyces cerevisiae by polyoxin D and nikkomycins, indicating differences in the active sites of the two isozymes and potentially varying binding affinities. asm.orgresearchgate.net

Mechanistic Insights into Biochemical Inhibition and Substrate Mimicry

The mechanistic insights into polyoxin inhibition of chitin synthase are strongly linked to their substrate mimicry. Polyoxins structurally resemble UDP-GlcNAc, allowing them to bind to the enzyme's active site and compete with the natural substrate. researchgate.netd-nb.info

Structural studies, such as cryo-EM structures of chitin synthase in complex with inhibitors like polyoxin D, provide detailed insights into the binding mode and the chemical logic of inhibition. nih.govduke.edu These structures can reveal how the different parts of the polyoxin molecule, including the this compound moiety, interact with specific residues or regions within the enzyme's active site.

The concept of bisubstrate inhibitors has also been proposed for polyoxins and nikkomycins, suggesting they might block two active sites of chitin synthase simultaneously, given the antiparallel arrangement of sugar units in chitin. d-nb.infochimia.ch

Development of Chemical Probes and Biochemical Tools for Pathway Research

The study of this compound and polyoxins involves the development and use of chemical probes and biochemical tools to investigate their biosynthesis, mechanism of action, and potential for developing new antifungal agents.

Chemical probes are small molecules used to modulate the function of a specific protein target to study its role in biological processes and validate potential drug targets. thermofisher.kricr.ac.uk In the context of polyoxins, synthetic efforts to create this compound derivatives and analogs of polyoxins serve as chemical probes to explore structure-activity relationships and identify key features required for chitin synthase inhibition. researchgate.netblucher.com.br

The synthesis of this compound itself, with its complex stereochemistry, has been a significant area of research, with various synthetic approaches developed. scribd.comresearchgate.netresearchgate.netblucher.com.brgoogle.comgoogle.comacs.orgresearchgate.net These synthetic methods provide access to this compound and its modified forms, which can then be used as biochemical tools to study chitin synthase and potentially other interacting macromolecules.

Biochemical tools derived from this compound or polyoxins can include labeled compounds for binding studies, immobilized ligands for affinity purification of enzymes or transporters, or modified polyoxins with specific functional groups for chemical biology techniques.

Research into the biosynthesis of carbamoylthis compound has also led to the identification and characterization of genes and enzymes involved in its formation, providing further tools for pathway research and potential engineering for novel polyoxin derivatives. nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Previously Inaccessible Stereoisomers and Analogs

The intricate structure of polyoxamic acid, featuring multiple chiral centers, presents ongoing challenges and opportunities for synthetic chemists. Developing novel methodologies to access previously inaccessible stereoisomers and a wide range of analogs is a key future direction. Current research highlights diverse strategies aimed at achieving high stereocontrol and efficiency in this compound synthesis.

Methods such as stereocontrolled synthesis utilizing chiral building blocks have been explored rsc.org. The application of organocatalytic asymmetric Mannich reactions has shown promise in establishing multiple stereocenters with high yield and selectivity researchgate.net. Visible-light-mediated photocatalytic reactions, including β-scission and 1,5-hydrogen atom transfer, represent a modern approach to constructing the this compound framework under mild conditions, and these methods have been adapted for flow chemistry to facilitate synthesis researchgate.netnih.govresearchgate.netacs.org. The hetero Diels-Alder approach has also been employed in the synthesis of specific this compound derivatives, such as the lactonic derivative of 2,4-di-epi-polyoxamic acid researchgate.net. Furthermore, synthetic routes starting from readily available natural products like L-arabinose or L-tartaric acid continue to be refined to provide efficient access to this compound and its epimers nih.govcapes.gov.br.

Future work in this area will likely focus on developing even more concise and environmentally benign synthetic routes, improving diastereoselectivity and enantioselectivity for all possible stereoisomers, and creating diverse libraries of this compound analogs with modified structural features. These efforts are crucial for understanding the structure-activity relationships and potentially developing new molecules with tailored biological properties.

Advanced Biotechnological and Synthetic Biology Approaches for Sustainable and Efficient Production

While this compound is naturally produced by microorganisms such as Streptomyces cacaoi var. asoensis through a biosynthetic pathway originating from glutamate (B1630785), exploring advanced biotechnological and synthetic biology approaches offers avenues for more sustainable and efficient production nih.gov.

Research into the biosynthesis of microbial natural products, including the identification and manipulation of gene clusters responsible for their production, is an active field frontiersin.org. Although specific advanced biotechnological production methods solely for this compound were not extensively detailed in the search results, the broader context of microbial production of amino acid-based compounds, such as poly-glutamic acid by Bacillus species, illustrates the potential of fermentation processes and metabolic engineering mdpi.comredalyc.org. Optimizing microbial strains, fermentation conditions, and potentially engineering alternative hosts could lead to higher yields and more cost-effective production of this compound and its derivatives.

Future directions include identifying and characterizing all the genes and enzymes involved in the natural this compound biosynthetic pathway, which could enable the reconstruction and optimization of this pathway in heterologous hosts using synthetic biology tools. This could facilitate large-scale, sustainable production, potentially reducing reliance on complex chemical synthesis for certain applications.

Integration of Computational and Experimental Chemistry for Rational Design and Discovery

The integration of computational and experimental chemistry is becoming increasingly vital for the rational design and discovery of new molecules, including this compound analogs. Computational methods are already being utilized to understand the mechanisms of key synthetic reactions involved in this compound synthesis researchgate.netresearchgate.netchemrxiv.org.

Future research will likely involve a more comprehensive integration of these approaches. Computational chemistry can be used to predict the stereochemical outcomes of reactions, design novel catalysts or reagents for improved synthesis, and explore the conformational landscape and properties of this compound and its potential analogs. Molecular modeling and docking studies could also be employed to predict interactions with potential biological targets, guiding the rational design of analogs with enhanced activity or selectivity.

Combining in silico predictions with experimental validation will accelerate the discovery process, allowing researchers to prioritize the synthesis and testing of the most promising candidates for specific applications. This integrated approach can lead to a more efficient and targeted exploration of the chemical space around the this compound scaffold.

Exploration of this compound's Chemical Biology Beyond Known Fungal Systems (e.g., other enzymatic targets in non-clinical models)

The primary known biological activity of this compound, as part of the polyoxin (B77205) antibiotics, is the inhibition of fungal chitin (B13524) synthase, an enzyme essential for fungal cell wall biosynthesis frontiersin.orgscribd.com. However, exploring the chemical biology of this compound beyond this well-established target and fungal systems represents a significant future direction.

While the search results did not provide extensive data on this compound's effects in non-fungal or non-clinical models, the structural features of this compound, a hydroxylated alpha-amino acid, suggest potential interactions with other biological systems or enzymes. Research into the biological evaluation of polyoxin and nikkomycin (B1203212) analogs, which contain this compound or related structures, against various organisms, including pathogenic yeast, indicates a broader interest in their biological profiles researchgate.net.

Q & A

Q. What are the primary synthetic routes for polyoxamic acid, and how do they differ in methodology?

this compound is synthesized via two main approaches: (1) Stepwise functionalization of polyamines with oxalyl acid chlorides, followed by oxidative decarboxylation to generate polyisocyanates . (2) Asymmetric catalysis, such as the Morita-Baylis-Hillman reaction, which introduces stereochemical control during carbon-carbon bond formation . The first method emphasizes scalability and compatibility with polyol polymerization, while the latter focuses on enantioselectivity for bioactive derivatives. Key differences lie in reaction conditions (e.g., ≤100°C for decarboxylation vs. room temperature for asymmetric catalysis) and catalyst systems (e.g., phenyliodine diacetate vs. organocatalysts).

Q. How is the structure and stereochemistry of this compound confirmed experimentally?

Structural validation relies on a combination of 2D NMR (e.g., COSY, NOESY) to map proton-proton correlations and X-ray crystallography to resolve absolute configurations . For example, early studies misassigned the ethylidene group in polyoximic acid (a degradation product) as trans-configured until X-ray analysis revealed the cis isomer as the correct structure . Isotopic labeling (e.g., -oxalyl chloride) can further track carboxylate migration during decarboxylation steps .

Q. What biological activities are associated with this compound derivatives?

this compound derivatives exhibit antibacterial properties, particularly against Staphylococcus aureus, attributed to their structural mimicry of peptidoglycan precursors . Bioactivity is stereochemistry-dependent: cis-configured derivatives show higher target affinity than trans isomers . Methodologically, minimum inhibitory concentration (MIC) assays and time-kill studies are standard for evaluating efficacy, while molecular docking predicts binding interactions with bacterial enzymes like Mur ligases .

Advanced Research Questions

Q. How can stereochemical discrepancies in this compound synthesis be resolved?

Contradictions in stereochemical outcomes often arise from competing reaction pathways. For example, Horner-Emmons-Wadsworth reactions favor trans-olefins, whereas Wittig reactions yield cis isomers . To resolve such issues, chiral auxiliaries (e.g., sulfinyl groups) or asymmetric catalysts (e.g., DIAPHOX ligands for Ru-catalyzed hydrogenation) enforce stereocontrol . Dynamic kinetic resolution (DKR) in Pd-catalyzed allylic substitutions has also been employed to achieve enantiomeric excess (>95% ee) .

Q. What catalytic systems optimize the oxidative decarboxylation of polyoxamic acids for polyurethane synthesis?

Hypervalent iodine reagents (e.g., phenyliodine diacetate, PIDA) are critical for in situ generation of polyisocyanates from polyoxamic acids. Acetic acid, a byproduct of ligand exchange in PIDA, acts as an auto-catalyst, accelerating polyaddition with polyols and eliminating the need for toxic tin-based catalysts . Reaction parameters such as temperature (80–100°C) and stoichiometric ratios (1:1 polyacid:polyol) are optimized via kinetic studies monitored by FTIR (NCO peak at ~2270 cm) .

Q. How do biosynthetic pathways inform the enzymatic production of this compound analogs?

this compound is a component of peptidyl nucleoside antibiotics like polyoxins, biosynthesized via a hybrid nonribosomal peptide synthetase (NRPS) pathway. Key enzymes include carbamoyltransferases for O-carbamoylation and cytochrome P450 hydroxylases for site-specific oxidation . Heterologous expression in Streptomyces hosts, coupled with gene knockout studies, has revealed that thymine-7-hydroxylase homologs enhance structural diversity by introducing non-natural nitrile groups .

Q. What analytical strategies address contradictions in reaction yields or byproduct formation?

Conflicting data on yields (e.g., 65–90% in methylation steps) are resolved through rigorous reproducibility protocols: (1) Controlled moisture levels (<50 ppm HO) in methylation reactions (MeI/KOH/DMF) to minimize hydrolysis . (2) HPLC-MS monitoring of intermediates to identify side reactions (e.g., over-oxidation). (3) DoE (Design of Experiments) to statistically isolate critical variables (e.g., solvent polarity, temperature gradients) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.